N-[4-(acetylamino)phenyl]-2-cyanoacetamide
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Overview
Description
N-[4-(acetylamino)phenyl]-2-cyanoacetamide is a chemical compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-cyanoacetamide typically involves the reaction of 4-acetylaminobenzonitrile with cyanoacetic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux for several hours, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-cyanoacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-cyanoacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-cyanoacetamide involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(acetylamino)phenyl]-2-aminobenzamide
- Azithromycin Related Compound H (3’-N-{[4-(acetylamino)phenyl]sulfonyl}-3’-N-demethylazithromycin)
Uniqueness
N-[4-(acetylamino)phenyl]-2-cyanoacetamide is unique due to its specific chemical structure, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Biological Activity
N-[4-(acetylamino)phenyl]-2-cyanoacetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicine and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound features a cyanoacetamide functional group linked to an acetylamino-substituted phenyl ring. This unique structure enables it to participate in various chemical reactions and exhibit notable biological activities.
The biological activity of this compound primarily involves enzyme inhibition. The compound can bind to the active sites of specific enzymes, thereby hindering their normal functions. This inhibition can lead to:
- Anticancer Effects : By suppressing cancer cell growth through targeted enzyme inhibition.
- Antimicrobial Activity : Inhibiting microbial growth by disrupting essential metabolic pathways.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties against various pathogens. The following table summarizes its effectiveness against different strains:
Pathogen | Activity Level | Method Used |
---|---|---|
Staphylococcus aureus | Moderate to High | Disc diffusion method |
Escherichia coli | Moderate | Disc diffusion method |
Candida albicans | Moderate | Agar diffusion method |
Aspergillus flavus | Low to Moderate | Agar diffusion method |
The compound's antimicrobial efficacy is influenced by its lipophilicity, which enhances its ability to penetrate cell membranes effectively .
Anticancer Potential
In vitro studies have indicated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has been tested against breast cancer cells, showing a dose-dependent reduction in cell viability. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase .
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted on newly synthesized derivatives of this compound revealed its effectiveness against Gram-positive bacteria like Staphylococcus aureus and methicillin-resistant strains (MRSA). The results indicated that modifications on the phenyl ring significantly impacted antimicrobial potency . -
Cancer Cell Line Study :
Another research investigation focused on the compound's effects on human breast cancer cell lines (MCF-7). Results demonstrated that treatment with this compound led to a decrease in cell viability by approximately 60% at higher concentrations (100 µM), suggesting potential as a chemotherapeutic agent .
Research Applications
This compound has diverse applications in:
- Medicinal Chemistry : As a lead compound for developing new antimicrobial and anticancer agents.
- Biochemical Research : In studies focusing on enzyme interactions and metabolic pathways.
- Pharmaceutical Industry : Potential use in drug formulation targeting specific diseases.
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-cyanoacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8(15)13-9-2-4-10(5-3-9)14-11(16)6-7-12/h2-5H,6H2,1H3,(H,13,15)(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOYQSBFDOFTCT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.